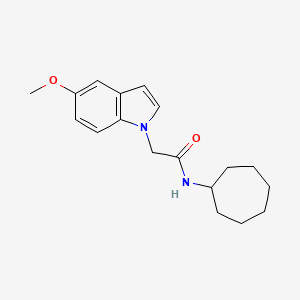
N-cycloheptyl-2-(5-methoxy-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a cycloheptyl group attached to the nitrogen atom of the indole ring, and a methoxy group at the 5-position of the indole ring. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Methoxylation: The indole core is then methoxylated at the 5-position using a suitable methoxylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Acylation: The methoxyindole is then acylated with chloroacetic acid or its derivatives to introduce the acetamide group.
Cycloheptylation: Finally, the acetamide derivative is reacted with cycloheptylamine under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the acetamide group, potentially converting it to an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-cycloheptyl-2-(5-methoxy-1H-indol-1-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of neuropharmacology.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The exact mechanism of action of N-cycloheptyl-2-(5-methoxy-1H-indol-1-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, through its indole moiety. The methoxy group may enhance its binding affinity, while the cycloheptyl group could influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-2-(1H-indol-3-yl)acetamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
N-cyclopentyl-2-(1H-indol-3-yl)acetamide: Contains a cyclopentyl group.
N-cycloheptyl-2-(1H-indol-3-yl)acetamide: Lacks the methoxy group.
Uniqueness
N-cycloheptyl-2-(5-methoxy-1H-indol-1-yl)acetamide is unique due to the presence of both the cycloheptyl and methoxy groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C18H24N2O2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-cycloheptyl-2-(5-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C18H24N2O2/c1-22-16-8-9-17-14(12-16)10-11-20(17)13-18(21)19-15-6-4-2-3-5-7-15/h8-12,15H,2-7,13H2,1H3,(H,19,21) |
InChI Key |
VSBUMIVOKFHESQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Methoxyphenyl)ethyl]-7-methyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11145763.png)
![(2E)-2-(3,4-diethoxybenzylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11145776.png)
![5-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11145786.png)
![1-[(1-benzyl-1H-indol-3-yl)carbonyl]-4-(4-chlorophenyl)-4-piperidinol](/img/structure/B11145789.png)
methanone](/img/structure/B11145795.png)
![6-(5-bromothiophen-2-yl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B11145799.png)
![1-[3-(3-Methylbutoxy)phenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11145806.png)
![2-[(2-methylpropyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11145808.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanamide](/img/structure/B11145819.png)
![Ethyl 5-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11145828.png)
![4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}propanoate](/img/structure/B11145829.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide](/img/structure/B11145831.png)
![3-hexyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11145836.png)
